molecular formula C18H19ClN2O B5187416 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5187416
M. Wt: 314.8 g/mol
InChI Key: IPVWYGSQWBBMOG-UHFFFAOYSA-N
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Description

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with an adamantyl group and a chlorophenyl group

Preparation Methods

The synthesis of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-adamantylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Due to its unique structural properties, it is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biology: Research into its biological activity includes studies on its interaction with various biological targets and its potential as a bioactive molecule.

    Industry: The compound’s stability and reactivity make it a candidate for use in industrial applications, such as in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    5-(1-adamantyl)-3-(2-bromophenyl)-1,2,4-oxadiazole: Substitution with a bromine atom instead of chlorine, which can influence its chemical properties and applications

Properties

IUPAC Name

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-15-4-2-1-3-14(15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVWYGSQWBBMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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